molecular formula C18H19F3N4O2S B298756 2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

货号 B298756
分子量: 412.4 g/mol
InChI 键: SFZKIXPPGWOVPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide, commonly known as CTAP, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CTAP is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids.

作用机制

CTAP acts as a competitive antagonist of the μ-opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. By binding to this receptor, CTAP blocks the binding of endogenous opioids, such as endorphins and enkephalins, as well as exogenous opioids, such as morphine and fentanyl. This results in a reduction in the analgesic effects of opioids, as well as a reduction in their potential for abuse and dependence.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioids in both in vitro and in vivo models, and it has been shown to reduce the potential for opioid abuse and dependence. CTAP has also been shown to have anti-inflammatory and anti-tumor effects, although the mechanisms underlying these effects are not well understood.

实验室实验的优点和局限性

One of the main advantages of CTAP is its high selectivity for the μ-opioid receptor, which allows for the specific targeting of this receptor in various physiological and pathological processes. CTAP is also relatively easy to synthesize and purify, which makes it a useful tool for studying the role of the μ-opioid receptor in various models. However, one of the limitations of CTAP is its relatively low potency compared to other μ-opioid receptor antagonists, which may limit its usefulness in certain applications.

未来方向

There are a number of future directions for the study of CTAP and its potential therapeutic applications. One area of interest is the use of CTAP as a treatment for opioid addiction, as well as for the management of chronic pain. Other areas of interest include the investigation of the anti-inflammatory and anti-tumor effects of CTAP, as well as the development of more potent and selective μ-opioid receptor antagonists. Overall, CTAP represents a promising tool for the study of the μ-opioid receptor and its potential therapeutic applications.

合成方法

The synthesis of CTAP involves the condensation of 2-cyclohexylidenehydrazinecarbothioamide with 2-(trifluoromethyl)benzoyl chloride, followed by the reaction with acetic anhydride. The product is then purified by column chromatography to obtain CTAP in high yield and purity.

科学研究应用

CTAP has been extensively studied in both in vitro and in vivo models for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, and it has been used to study the role of this receptor in various physiological and pathological processes. CTAP has also been used to investigate the potential use of μ-opioid receptor antagonists as a treatment for opioid addiction, as well as for the management of chronic pain.

属性

产品名称

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

分子式

C18H19F3N4O2S

分子量

412.4 g/mol

IUPAC 名称

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H19F3N4O2S/c19-18(20,21)12-8-4-5-9-13(12)22-15(26)10-14-16(27)23-17(28-14)25-24-11-6-2-1-3-7-11/h4-5,8-9,14H,1-3,6-7,10H2,(H,22,26)(H,23,25,27)

InChI 键

SFZKIXPPGWOVPF-UHFFFAOYSA-N

手性 SMILES

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F)CC1

SMILES

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F)CC1

规范 SMILES

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F)CC1

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。